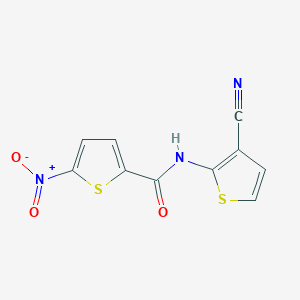

N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5N3O3S2/c11-5-6-3-4-17-10(6)12-9(14)7-1-2-8(18-7)13(15)16/h1-4H,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDFDUQLJAEMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C#N)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This method is characterized by the use of elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography to confirm the structure of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Products may include further oxidized derivatives of the nitro group.

Reduction: The major product would be the corresponding amine derivative.

Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with various molecular targets. The cyano and nitro groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The compound’s reactivity allows it to interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The thiazole-linked derivatives (e.g., compounds from and ) exhibit enhanced antibacterial activity compared to simpler thiophene carboxamides. The trifluoromethyl and difluorophenyl groups improve lipophilicity and target binding .

- Bioavailability : Compound 11 () demonstrates superior oral bioavailability due to its enamide side chain, which enhances metabolic stability .

- Cyanothiophene vs.

Functional Group Variations

Nitro vs. Trifluoromethyl Substitution

- Nitro Group: Enhances electron-withdrawing effects, critical for interactions with bacterial DNA gyrase or trypanosomal enzymes .

- Trifluoromethyl Group : Found in N-(5-methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide (CAS: 2147485-13-8), this substituent increases metabolic stability and hydrophobicity, improving membrane penetration .

Cyano vs. Fluoro Substituents

- Cyano Group: Present in the target compound, it stabilizes the thiophene ring via conjugation but may reduce solubility.

- Fluoro Substituents : In compounds like N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 954010-93-6), fluorine atoms enhance binding to hydrophobic pockets in target proteins .

Pharmacokinetic and Physicochemical Properties

| Property | Target Compound | N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide | (E)-N-(4-(methylamino)-4-oxobut-2-en-1-yl)-5-nitrothiophene-2-carboxamide |

|---|---|---|---|

| LogP | 5.0 (predicted) | 3.2 | 2.8 |

| TPSA (Ų) | 155 | 98 | 110 |

| Solubility | Low (cyano group) | Moderate (fluorine enhances polarity) | High (enamide improves aqueous solubility) |

| Metabolic Stability | Moderate | High | Very High |

Notes:

- The enamide-containing analogue () balances solubility and stability, making it a lead candidate for in vivo studies .

Biological Activity

N-(3-cyanothiophen-2-yl)-5-nitrothiophene-2-carboxamide is a heterocyclic compound that has attracted significant attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound features both cyano () and nitro () groups attached to a thiophene ring, contributing to its reactivity and potential biological effects. The presence of these functional groups enhances its interaction with biological molecules, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The cyano and nitro groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially leading to inhibition or alteration of their functions. This compound has been studied for its antimicrobial and antioxidant properties.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics.

| Pathogen | Inhibition Zone (mm) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 18 | Ampicillin |

| Escherichia coli | 15 | Ciprofloxacin |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using various assays, such as the ABTS radical scavenging assay. Results indicate that the compound exhibits significant inhibition of free radicals, suggesting its potential use in preventing oxidative stress-related diseases.

Case Studies

-

Study on Antimicrobial Efficacy :

- A recent study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that this compound had a higher inhibition rate against Bacillus subtilis compared to other derivatives, suggesting its potential as a lead compound in antibiotic development .

- Antioxidant Properties Investigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.